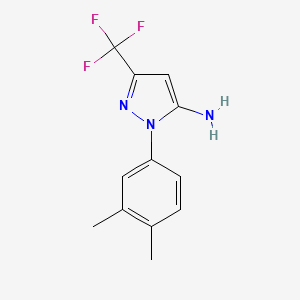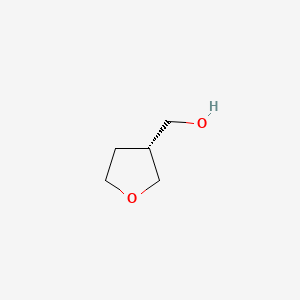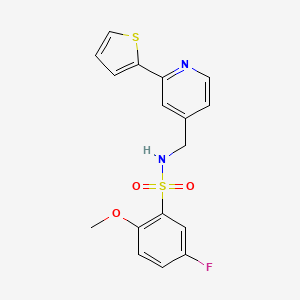![molecular formula C13H13BrN2O B2754573 2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 306732-30-9](/img/structure/B2754573.png)
2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Applications
Research on derivatives of compounds similar to 2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol has shown promising antimicrobial and antiproliferative activities. Compounds containing benzenesulfonamide, benzo[b]phenoxazine, and quinoxaline moieties derived from 2-hydroxyphenyl analogs have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, as well as fungal strains including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications in developing new antimicrobial agents.
Catalytic Applications in Organic Synthesis
Schiff base compounds, which can be synthesized from components including 2-hydroxyphenyl derivatives, have been explored for their catalytic activity in various organic reactions. For example, sulfonated Schiff base copper(II) complexes have shown efficiency and selectivity as catalysts in the oxidation of alcohols, presenting a promising avenue for the synthesis of fine chemicals and pharmaceutical intermediates with high selectivity and under mild conditions (Hazra et al., 2015).
Corrosion Inhibition
Schiff bases derived from 2-hydroxyphenyl and their analogs have been evaluated as corrosion inhibitors for metals in acidic environments containing chloride. The synthesized Schiff bases, through electrochemical studies, have demonstrated substantial inhibition efficiency, highlighting their potential in protecting metals from corrosion in industrial applications (El-Lateef et al., 2015).
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could be various, depending on the specific reactions it’s involved in.
Mode of Action
It’s known that this compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through bond formation, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Given its involvement in suzuki–miyaura coupling , it’s likely that this compound affects pathways related to carbon–carbon bond formation. The downstream effects would depend on the specific reactions and targets involved.
Pharmacokinetics
Some physical and chemical properties of the compound are known . It has a molecular weight of 372.055, a density of 1.8±0.1 g/cm3, and a boiling point of 466.0±45.0 °C at 760 mmHg . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given its role as an intermediate in organic synthesis , it’s likely that the compound contributes to the formation of various organic products, with the specific effects depending on the reactions and targets involved.
Propiedades
IUPAC Name |
2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-6-11(14)8-16-13(9)15-7-10-4-2-3-5-12(10)17/h2-6,8,17H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWULYFXVQRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2754507.png)



![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)